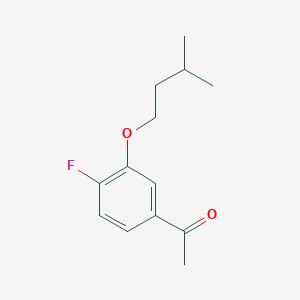

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone

Description

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone is a fluorinated acetophenone derivative characterized by a ketone group at the 1-position of a phenyl ring substituted with a fluorine atom at the 4-position and an isopentyloxy group at the 3-position. Its molecular formula is C₁₃H₁₇FO₂, with a molecular weight of 224.27 g/mol.

Properties

IUPAC Name |

1-[4-fluoro-3-(3-methylbutoxy)phenyl]ethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17FO2/c1-9(2)6-7-16-13-8-11(10(3)15)4-5-12(13)14/h4-5,8-9H,6-7H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXPACXGPHDEETN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCOC1=C(C=CC(=C1)C(=O)C)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17FO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone typically involves the reaction of 4-fluoro-3-hydroxyacetophenone with isopentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetone or dimethylformamide (DMF). The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone can undergo various chemical reactions, including:

Oxidation: The ethanone group can be oxidized to form corresponding carboxylic acids.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed:

Oxidation: Corresponding carboxylic acids.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl ethanones depending on the nucleophile used.

Scientific Research Applications

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the study of enzyme interactions and metabolic pathways.

Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethanone group can participate in various biochemical reactions, influencing metabolic pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with 1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone, differing primarily in substituent groups:

Key Observations :

- Electron-withdrawing vs. electron-donating groups: The fluorine atom in this compound enhances electrophilicity at the ketone group compared to methoxy or ethoxy substituents .

- Lipophilicity : The isopentyloxy chain confers higher lipophilicity than shorter alkoxy groups (e.g., ethoxy) or halogens (e.g., chloro) .

Key Observations :

- Alkylation of phenolic precursors (e.g., acetovanillone) is a common strategy for introducing alkoxy groups .

- Fluorine is typically introduced via electrophilic aromatic substitution or starting fluorinated intermediates .

Physicochemical Data

Key Observations :

Key Observations :

- Substituted ethanones with halogen or alkoxy groups show promise in antifungal and antiviral applications .

- The target compound’s fluoro and isopentyloxy groups may enhance bioactivity through improved target binding and bioavailability.

Biological Activity

1-(4-Fluoro-3-(isopentyloxy)phenyl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : C13H15F1O2

- Molecular Weight : 224.25 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluoro and isopentyloxy groups are believed to enhance its binding affinity to various enzymes and receptors, which may modulate their activity.

Proposed Mechanisms:

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation : It could interact with receptor sites, influencing signal transduction pathways.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The compound's efficacy as an antimicrobial agent can be summarized as follows:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Efflux pump inhibition |

| Escherichia coli | 64 µg/mL | Cell membrane destabilization |

These results suggest that the compound may disrupt bacterial cell functions, potentially through the inhibition of efflux pumps that are responsible for antibiotic resistance .

Anticancer Activity

This compound has been investigated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, particularly those resistant to conventional therapies.

| Cell Line | IC50 (µM) | Effect Observed |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| A549 (Lung Cancer) | 20 | Cell cycle arrest at G1 phase |

The compound’s mechanism in cancer cells may involve modulation of key signaling pathways associated with cell survival and proliferation .

Study on Antimicrobial Efficacy

In a controlled study, the antimicrobial efficacy of this compound was evaluated against a panel of multidrug-resistant bacteria. The findings indicated that the compound significantly reduced bacterial load in infected models when administered in combination with conventional antibiotics, suggesting a synergistic effect .

Study on Anticancer Potential

A recent investigation into the anticancer potential of this compound involved treating various cancer cell lines with different concentrations. The results showed a dose-dependent response, with higher concentrations leading to increased apoptosis rates. Notably, the study highlighted the compound's ability to overcome resistance mechanisms in cancer cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.